Phenylalanyltyrosine

概要

説明

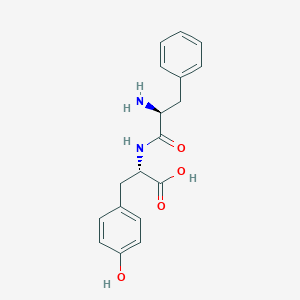

フェニルアラニルチロシンは、フェニルアラニンとチロシンという2つのアミノ酸から構成されるジペプチドです。タンパク質消化またはタンパク質異化作用の不完全な分解生成物です。 ジペプチドは、ペプチド結合によって結合された正確に2つのα-アミノ酸の配列を含む有機化合物です .

準備方法

合成経路と反応条件

フェニルアラニルチロシンは、フェニルアラニンとチロシンの縮合によって合成できます。この反応は、通常、トリエチルアミンなどの塩基の存在下で、ジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬を使用します。 反応は、室温でジメチルホルムアミド(DMF)などの有機溶媒中で行われます .

工業生産方法

工業的な設定では、フェニルアラニルチロシンの生産には、酵素的方法が使用される場合があります。アミノアシルtRNAシンテターゼなどの酵素を使用して、構成アミノ酸からジペプチドの形成を触媒することができます。 この方法は、高い特異性と効率を提供します .

化学反応の分析

反応の種類

フェニルアラニルチロシンは、次のようなさまざまな化学反応を起こします。

酸化: チロシンのフェノール性ヒドロキシル基は、キノンを形成するために酸化することができます。

還元: 置換フェニルアラニン誘導体のニトロ基は、アミンに還元することができます。

一般的な試薬と条件

酸化: 過酸化水素または過マンガン酸カリウムなどの試薬が一般的に使用されます。

還元: 触媒的水素化または水素化ホウ素ナトリウムなどの還元剤の使用。

生成される主な生成物

酸化: キノンおよびその他の酸化された誘導体。

還元: アミンおよび還元された誘導体。

置換: 置換フェニルアラニン誘導体.

科学的研究の応用

Metabolic Studies

Phenylalanyltyrosine has been extensively studied for its role in amino acid metabolism and its effects on neurotransmitter synthesis.

- Conversion Pathways : Phenylalanine is converted to tyrosine via the enzyme phenylalanine hydroxylase. This pathway is crucial for maintaining adequate levels of tyrosine, which is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. Research has shown that individuals with metabolic disorders like phenylketonuria (PKU) exhibit impaired conversion rates, leading to elevated phenylalanine levels and reduced tyrosine availability .

- Tracer Studies : Tracer studies using deuterated phenylalanine have demonstrated the metabolic dynamics of Phe/Tyr in humans. These studies reveal how dietary intake influences the conversion rates and overall metabolism of these amino acids, providing insights into nutritional requirements for individuals with metabolic disorders .

Therapeutic Applications

This compound has potential therapeutic applications, particularly in treating metabolic disorders and neuropsychiatric conditions.

- Phenylketonuria Treatment : The FDA has approved phenylalanine/tyrosine ammonia-lyases (PAL/TALs) for treating PKU. These enzymes help reduce phenylalanine levels in patients, thereby preventing neurological damage associated with high phenylalanine concentrations .

- Neurotransmitter Regulation : Studies have indicated that acute depletion of Phe/Tyr can influence dopamine transmission and motivation-related behaviors. For instance, reducing these amino acids has been linked to decreased phasic dopamine release, which may affect mood and motivation . This suggests a potential application in addressing mood disorders or addiction by modulating amino acid levels.

Neurological Research

The relationship between this compound levels and various neurological conditions has garnered significant interest.

- Psychiatric Disorders : Elevated serum Phe/Tyr ratios have been observed in patients with anti-NMDAR encephalitis, correlating with psychiatric symptoms such as confusion and agitation. This highlights the importance of monitoring these amino acids in diagnosing and managing neurological disorders .

- Cognitive Function : Research indicates that acute depletion of Phe/Tyr can impair executive functions and learning processes in humans. This effect underscores the critical role that these amino acids play in cognitive health and their potential as targets for therapeutic interventions .

Case Studies

Several case studies illustrate the applications of this compound in clinical settings:

作用機序

フェニルアラニルチロシンは、さまざまな分子経路を通じてその効果を発揮します。

タンパク質合成: アミノアシルtRNAシンテターゼによって促進される翻訳中に、タンパク質に組み込まれます。

代謝経路: フェニルアラニンとチロシンの代謝経路に関与し、ドーパミンやメラニンなどの重要な代謝産物の産生につながります.

類似化合物との比較

フェニルアラニルチロシンは、フェニルアラニルグリシンなどの、芳香族アミノ酸で構成される他のジペプチドに似ています。

フェニルアラニルグリシン: フェニルアラニンとグリシンで構成されています。

チロシルグリシン: チロシンとグリシンで構成されています。

フェニルアラニルロイシン: フェニルアラニンとロイシンで構成されています。

独自性

フェニルアラニルチロシンは、フェニルアラニンとチロシンの両方が存在することによって独特であり、さまざまな生化学反応と経路に関与することができます。 この二重の組成は、治療剤や研究ツールとしての可能性を高めています .

生物活性

Phenylalanyltyrosine, a dipeptide composed of phenylalanine and tyrosine, has garnered attention for its potential biological activities and health benefits. This article explores the metabolic pathways, enzymatic interactions, and physiological effects associated with this compound, drawing from a variety of research studies.

Metabolic Pathways

Phenylalanine and tyrosine are essential amino acids that play crucial roles in various metabolic pathways. Phenylalanine can be converted into tyrosine through the action of the enzyme phenylalanine hydroxylase. Tyrosine, in turn, is a precursor for several important neurotransmitters and hormones, including dopamine, norepinephrine, and epinephrine.

Table 1: Key Metabolic Pathways Involving this compound

| Pathway | Enzyme | Product |

|---|---|---|

| Phenylalanine to Tyrosine | Phenylalanine Hydroxylase | Tyrosine |

| Tyrosine to DOPA | Tyrosine Hydroxylase | DOPA (3,4-dihydroxyphenylalanine) |

| DOPA to Dopamine | DOPA Decarboxylase | Dopamine |

| Dopamine to Norepinephrine | Dopamine β-Hydroxylase | Norepinephrine |

Enzymatic Activity

Research indicates that this compound serves as a substrate for various enzymes, including phenylalanine ammonia-lyase (PAL) and tyrosine ammonia-lyase (TAL). These enzymes are pivotal in the biosynthesis of secondary metabolites such as flavonoids and anthocyanins.

Case Study: Enzymatic Kinetics of BoPAL4

A study on the enzyme BoPAL4 demonstrated its high substrate specificity for L-phenylalanine and L-tyrosine. The kinetic parameters revealed that BoPAL4 exhibited a value of 2084 μM for L-phenylalanine and 98 μM for L-tyrosine, indicating a higher affinity for tyrosine compared to phenylalanine .

Physiological Effects

The ratio of dietary phenylalanine to tyrosine is crucial for optimal growth and physiological function in various organisms. A study involving stinging catfish (Heteropneustes fossilis) found that specific ratios of these amino acids significantly impacted growth rates, DNA/RNA ratios, and serum biochemistry .

Table 2: Effects of Dietary Phenylalanine:Tyrosine Ratios on Growth Metrics

| Ratio (Phe: Tyr) | Growth Rate (%) | RNA/DNA Ratio | Serum Biochemistry |

|---|---|---|---|

| 70:30 | 15 | 1.8 | Improved enzyme activity |

| 80:20 | 10 | 1.5 | Moderate enzyme activity |

Clinical Implications

The metabolic pathways involving this compound have clinical significance, particularly in conditions like phenylketonuria (PKU) where phenylalanine metabolism is impaired. Research has shown that dietary management focusing on the balance between these amino acids can help mitigate symptoms associated with metabolic disorders .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c19-15(10-12-4-2-1-3-5-12)17(22)20-16(18(23)24)11-13-6-8-14(21)9-7-13/h1-9,15-16,21H,10-11,19H2,(H,20,22)(H,23,24)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXRLASFHBWESK-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333656 | |

| Record name | L-Phenylalanyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylalanyltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17355-18-9 | |

| Record name | L-Phenylalanyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylalanyltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does phenylalanyltyrosine interact with biological systems to exert its effects, particularly regarding blood pressure regulation?

A1: Current research suggests that this compound may interact with the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure. [] This system is responsible for maintaining blood pressure homeostasis, and its dysregulation is implicated in hypertension. While the precise mechanism of action remains under investigation, computational studies using molecular docking have been employed to explore this compound's potential as an inhibitor of key RAAS enzymes like angiotensin-converting enzyme (ACE) and as a blocker of angiotensin II type 1 receptors (AT1R). [] These enzymes and receptors play critical roles in the RAAS cascade, ultimately influencing blood vessel constriction and fluid balance. Inhibiting ACE or blocking AT1R could potentially lead to vasodilation and a decrease in blood pressure. Further experimental validation is needed to confirm these interactions and elucidate the specific mechanisms underlying this compound's effects on blood pressure.

Q2: What is known about the structural characteristics of this compound?

A2: While a detailed spectroscopic characterization is not available in the provided abstracts, we know that this compound (H-Phe-Tyr-OH) is a dipeptide consisting of L-phenylalanine and L-tyrosine linked by a peptide bond. [] The presence of a phenyl group in the structure appears crucial for its biological activity, specifically its ability to reduce cytochrome C. [] Further research, including techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, could provide a more comprehensive understanding of its structural features and how they relate to its activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。